molecular formula C14H15N3O B2653524 N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361639-92-9

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide

Cat. No. B2653524
CAS RN: 2361639-92-9
M. Wt: 241.294
InChI Key: KQGUESMNZLJTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism of Action

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide-induced neurotoxicity results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide also induces oxidative stress, leading to the production of reactive oxygen species and lipid peroxidation. This can result in damage to cellular components such as proteins, lipids, and DNA.

Advantages and Limitations for Lab Experiments

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used as a model of Parkinson's disease in animal studies. The compound is easy to administer and produces a consistent and reproducible pattern of neurotoxicity. However, there are limitations to the use of N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide as a model of Parkinson's disease. The compound only produces a partial loss of dopaminergic neurons, whereas Parkinson's disease is characterized by a progressive loss of dopaminergic neurons. In addition, N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide-induced neurotoxicity does not fully replicate the complex pathophysiology of Parkinson's disease.

Future Directions

There are several future directions for research on N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide and its potential therapeutic applications. One area of research is the development of neuroprotective strategies that can prevent or slow the progression of Parkinson's disease. Another area of research is the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease. Finally, there is a need for further research on the biochemical and physiological effects of N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, as well as its potential applications in other neurodegenerative diseases.

Synthesis Methods

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methylimidazole with benzyl chloride, followed by the reaction of the resulting benzyl derivative with propargyl bromide. The final product, N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, can be obtained through a palladium-catalyzed coupling reaction between the propargyl derivative and an aryl halide.

Scientific Research Applications

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease. N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has also been used to study the role of oxidative stress in neurodegenerative diseases and to investigate potential therapeutic strategies for Parkinson's disease.

properties

IUPAC Name

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-14(18)16-10-12-4-6-13(7-5-12)17-9-8-15-11(17)2/h3-9H,1,10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUESMNZLJTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.